[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride
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Overview
Description
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride is a chemical compound with a unique structure that includes a pentan-2-yl azanium core with dimethoxy and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride typically involves the reaction of a suitable precursor with methoxy and dioxo groups under controlled conditions. One common method involves the use of a pentan-2-yl azanium precursor, which is reacted with methoxy and dioxo reagents in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to ensure uniform mixing and temperature control. The process may also involve continuous flow techniques to enhance efficiency and yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride can be compared with similar compounds such as:
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;bromide: Similar structure but with a bromide ion instead of chloride.
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;iodide: Similar structure but with an iodide ion.
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;fluoride: Similar structure but with a fluoride ion.
Properties
IUPAC Name |
[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23150-65-4 |
Source
|
Record name | L-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23150-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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